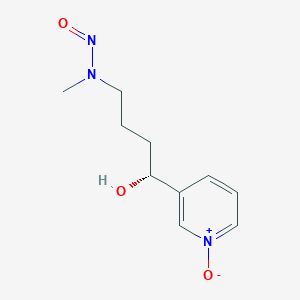

Nnal-N-oxide, (R)-

説明

Significance of N-Oxidation in Xenobiotic Biotransformation Pathways

N-oxidation is a common metabolic reaction for many foreign compounds (xenobiotics) that contain nitrogen atoms. nih.govplos.org This process is a key part of Phase I metabolism, which introduces or exposes functional groups on xenobiotics, generally making them more water-soluble and easier to excrete from the body. nih.govmdpi.com Enzymes like cytochrome P450s and flavin-containing monooxygenases (FMOs) are primarily responsible for catalyzing N-oxidation reactions. nih.govplos.orgnih.gov

In the context of tobacco-specific nitrosamines, pyridine (B92270) N-oxidation is considered a detoxification pathway. researchgate.netnih.gov The resulting N-oxide metabolites, such as (R)-NNAL-N-oxide and NNK-N-oxide, are generally less toxic and less carcinogenic than their parent compounds. oup.com This is because the addition of the oxygen atom increases the polarity of the molecule, facilitating its elimination from the body and reducing its ability to interact with critical cellular targets like DNA. researchgate.net

The efficiency of N-oxidation can vary among individuals due to genetic differences in metabolic enzymes, which can influence a person's susceptibility to the carcinogenic effects of tobacco. iarc.fr Therefore, studying N-oxidation pathways, including the formation of (R)-NNAL-N-oxide, is crucial for understanding individual differences in cancer risk associated with tobacco use.

Research Trajectory and Current State of Knowledge on (R)-NNAL-N-oxide

Initial research on tobacco-specific nitrosamine (B1359907) metabolism identified NNAL as a major metabolite of NNK. aacrjournals.orgoup.com Subsequent studies focused on the stereochemistry of NNAL metabolism, revealing the existence of (R)- and (S)-NNAL and their differential biological activities and metabolic fates. acs.orgmdpi.combiorxiv.org It was discovered that while (S)-NNAL is often retained in tissues like the lungs, (R)-NNAL can be preferentially glucuronidated in some species. mdpi.comnih.gov

The investigation into detoxification pathways led to the identification of N-oxide metabolites. While NNK-N-oxide was studied, it was often not detected in the urine of smokers, suggesting it's a minor detoxification product in humans. mdpi.comoup.com In contrast, NNAL-N-oxide, including the (R)-isomer, has been consistently detected in the urine of tobacco users, although at lower levels than NNAL and its glucuronides. mdpi.comoup.comnih.gov This indicates that pyridine N-oxidation of NNAL is a detoxification pathway in humans, albeit a relatively minor one. mdpi.comoup.com

Current research continues to explore the enzymatic basis for the formation of (R)-NNAL-N-oxide and other metabolites. Studies have implicated specific cytochrome P450 enzymes, such as CYP2A13 and CYP3A4, in the N-oxidation of NNAL. mdpi.comiarc.frnih.govdoi.org The stereoselectivity of these enzymes and how genetic variations affect the metabolic balance between activation and detoxification of tobacco-specific nitrosamines remain active areas of investigation. Understanding these processes at a molecular level is key to developing more precise biomarkers of cancer risk and potentially for designing strategies to mitigate the harmful effects of tobacco exposure.

Structure

3D Structure

特性

CAS番号 |

762268-58-6 |

|---|---|

分子式 |

C10H15N3O3 |

分子量 |

225.24 g/mol |

IUPAC名 |

N-[(4R)-4-hydroxy-4-(1-oxidopyridin-1-ium-3-yl)butyl]-N-methylnitrous amide |

InChI |

InChI=1S/C10H15N3O3/c1-12(11-15)6-3-5-10(14)9-4-2-7-13(16)8-9/h2,4,7-8,10,14H,3,5-6H2,1H3/t10-/m1/s1 |

InChIキー |

DKBKTKUNVONEGX-SNVBAGLBSA-N |

異性体SMILES |

CN(CCC[C@H](C1=C[N+](=CC=C1)[O-])O)N=O |

正規SMILES |

CN(CCCC(C1=C[N+](=CC=C1)[O-])O)N=O |

製品の起源 |

United States |

Biosynthesis and Metabolic Fates of R Nnal N Oxide

Precursor-Product Relationships: Formation from NNAL and NNK

(R)-NNAL-N-oxide is a metabolite derived from the tobacco-specific nitrosamine (B1359907), 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK). The primary metabolic pathway for NNK involves its reduction to 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL). researchgate.net Both NNK and its metabolite NNAL can then undergo pyridine (B92270) N-oxidation to form their respective N-oxide metabolites. nih.govresearchgate.net Specifically, NNAL is oxidized to 4-(methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanol, which is known as NNAL-N-oxide. nih.govresearchgate.net This N-oxidation is generally considered a detoxification pathway, as the resulting metabolites are more polar and can be more readily excreted from the body. researchgate.netoup.com

The formation of NNAL from NNK is a reversible reaction and is stereoselective, producing two enantiomers: (R)-NNAL and (S)-NNAL. oup.comoup.com Consequently, the subsequent N-oxidation of these enantiomers leads to the formation of (R)-NNAL-N-oxide and (S)-NNAL-N-oxide. While NNK-N-oxide is considered a detoxification product, it has been found in much lower quantities in the urine of smokers compared to NNAL-N-oxide, suggesting that the pyridine N-oxidation of NNAL is a more significant detoxification pathway in humans. mdpi.comnih.gov In studies with rats, NNAL-N-oxide was identified as a major metabolite in the lung tissue. nih.gov

Enzymatic Mechanisms Governing Pyridine N-Oxidation

The conversion of NNAL to NNAL-N-oxide is an enzymatic process primarily involving cytochrome P450 (CYP) enzymes, with potential contributions from flavin-containing monooxygenases (FMOs).

Role of Cytochrome P450 Enzymes in (R)-NNAL-N-oxide Formation

The N-oxidation of the pyridine ring in both NNK and NNAL is catalyzed by cytochrome P450 enzymes. mdpi.com While the specific enzymes responsible are not fully characterized, studies suggest that CYP3A4 is associated with the formation of N-oxides from both NNK and NNAL in the human liver. mdpi.comnih.gov In rats, CYP2B1 is the principal enzyme for this reaction in the liver, but not in the lungs. mdpi.comnih.gov Further research using human liver microsomes and specific CYP inhibitors has indicated that CYPs 2A6, 2C8, 2C19, 2E1, and 3A4 are involved in the formation of NNAL-N-oxide. researchgate.net Confirmation with over-expressing HEK293 cell lines showed that CYPs 2A13, 2C8, and 2E1 exhibited significant oxidative activity against NNAL to form NNAL-N-oxide. researchgate.net

The mechanism of N-dealkylation by cytochrome P450 enzymes is thought to proceed via a hydrogen atom transfer (HAT) from the amine to the iron-oxene intermediate of the enzyme. nih.gov This general mechanism for P450-mediated oxidation is a key step in the metabolism of many xenobiotics. psu.edu

Potential Contributions of Flavin-Containing Monooxygenases to N-Oxidation

Flavin-containing monooxygenases (FMOs) are another class of enzymes known to catalyze the N-oxidation of various compounds containing a nucleophilic heteroatom. nih.gov FMOs, particularly FMO3 which is abundant in the adult human liver, are responsible for the N-oxygenation of primary, secondary, and tertiary amines. wikipedia.orgpnas.org While direct evidence for the specific role of FMOs in the formation of (R)-NNAL-N-oxide is not extensively detailed in the provided search results, their known function in catalyzing N-oxidation reactions suggests they could contribute to this metabolic pathway. pnas.orgresearchgate.net For instance, FMOs are known to metabolize nicotine (B1678760), a structurally related pyridine alkaloid, to its N-oxide form. nih.govresearchgate.net The catalytic mechanism of FMOs involves the reduction of FAD by NADPH, which then reacts with molecular oxygen to form a hydroperoxyflavin intermediate that oxygenates the substrate. pnas.orgxiahepublishing.com

Stereochemical Determinants in NNAL-N-oxide Biogenesis

The formation of NNAL-N-oxide is influenced by the stereochemistry of its precursor, NNAL.

Differential Formation Rates of (R)-NNAL-N-oxide from (R)- and (S)-NNAL Enantiomers

Studies in A/J mice have demonstrated that the metabolism of NNAL enantiomers is stereoselective. In lung microsomes from these mice, (R)-NNAL was found to be a better substrate for oxidative metabolism, including the formation of NNAL-N-oxide, compared to (S)-NNAL. oup.com The rate of NNAL-N-oxide formation was significantly greater from (R)-NNAL than from (S)-NNAL in the lung. oup.com In rats, administration of (R)-NNAL led to its metabolism primarily through detoxification pathways, including the formation of NNAL-N-oxide, which was a favored metabolite in the lung. oup.com Conversely, (S)-NNAL tended to be re-oxidized back to NNK. oup.comoup.com

Research using mouse cytochrome P450 2A5 showed that this enzyme converted substrates with (1S)-stereochemistry to their corresponding N-oxides, while this metabolite was not formed from substrates with (1R)-stereochemistry. nih.gov This highlights the specific and differing roles of various P450 isozymes in the stereoselective metabolism of NNAL.

Quantitative Assessment of (R)-NNAL-N-oxide Metabolic Flux

Metabolic flux analysis provides a quantitative understanding of the rate at which metabolites are processed through various biochemical pathways. For (R)-NNAL-N-oxide, this involves assessing the proportion of its precursor, NNAL, that is directed towards pyridine N-oxidation compared to other metabolic routes.

Quantitative studies in smokers and smokeless tobacco users have measured the specific amounts of NNAL-N-oxide excreted. These findings underscore that pyridine-N-oxidation is not a primary route for NNAL elimination in humans. nih.gov

Table 1: Urinary Levels of NNAL-N-oxide in Tobacco Users This table presents data on the concentration of NNAL-N-oxide found in the urine of human tobacco users.

| User Group | Urinary NNAL-N-oxide Level (pmol/mg creatinine) |

| Smokers | 0.53 ± 0.36 |

| Smokeless Tobacco Users | 0.41 ± 0.35 |

| Data sourced from Hecht, S. S. (2022). nih.gov |

The metabolic flux towards (R)-NNAL-N-oxide formation is directly influenced by competition from other significant metabolic pathways that utilize (R)-NNAL as a substrate. The two main competing routes are glucuronidation and α-hydroxylation. mdpi.com

Glucuronidation: This is recognized as one of the most important detoxification pathways for NNAL. mdpi.comnih.gov The process involves the conjugation of glucuronic acid to the NNAL molecule, which can occur at the carbinol oxygen (forming NNAL-O-Gluc) or the pyridine nitrogen (forming NNAL-N-Gluc). nih.gov This pathway exhibits significant stereoselectivity. Studies have shown that (R)-NNAL has a higher rate of glucuronidation compared to (S)-NNAL in rats and A/J mice. nih.govnih.govnih.gov Specifically, the enzyme UGT2B17, a member of the UDP-glucuronosyltransferase family, shows high selectivity for the O-glucuronidation of (R)-NNAL. nih.gov This preferential and efficient glucuronidation of (R)-NNAL represents a major competitive pathway that limits the amount of substrate available for pyridine N-oxidation.

α-Hydroxylation: This pathway is considered the primary route for the metabolic activation of NNAL, leading to the formation of DNA-reactive intermediates that can initiate carcinogenesis. mdpi.comnih.gov The process involves the hydroxylation of the carbon atoms adjacent to the N-nitroso group. nih.gov This activation pathway is in direct competition with detoxification routes like pyridine N-oxidation and glucuronidation. There is also a stereoselective preference in this pathway, where (S)-NNAL is often more readily activated via α-hydroxylation than (R)-NNAL, particularly in rat lung microsomes. mdpi.comoup.com The less efficient α-hydroxylation of (R)-NNAL means that a greater proportion of this enantiomer is available to be processed through detoxification pathways, including both glucuronidation and pyridine N-oxidation.

Table 2: Major Competing Metabolic Pathways for (R)-NNAL This table outlines the primary metabolic pathways that compete for (R)-NNAL, their key characteristics, and primary end products.

| Pathway | Enzymes (Examples) | Pathway Type | Stereoselectivity for NNAL | Primary Product(s) from (R)-NNAL |

| Pyridine N-Oxidation | Cytochrome P450 (e.g., P450 3A4) mdpi.com | Detoxification | Not fully characterized | (R)-NNAL-N-oxide |

| Glucuronidation | UGTs (e.g., UGT2B17) nih.gov | Detoxification | Preferentially metabolizes (R)-NNAL nih.govnih.gov | (R)-NNAL-O-Gluc, (R)-NNAL-N-Gluc |

| α-Hydroxylation | Cytochrome P450 | Activation | Preferentially metabolizes (S)-NNAL mdpi.comoup.com | DNA-reactive diazonium ions |

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| (R)-NNAL | (R)-4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol |

| (S)-NNAL | (S)-4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol |

| (R)-NNAL-N-oxide | (R)-4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanol |

| NNAL | 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol |

| NNAL-Glucs | NNAL-glucuronides |

| NNAL-N-Gluc | 4-(methylnitrosamino)-1-(3-pyridyl-N-β-D-glycopyranuronosyl)-1-butanolonium inner salt |

| NNAL-O-Gluc | 4-(methylnitrosamino)-1-(3-pyridyl)-1-(O-β-D-glucopyranuronosyl)butane |

| NNK | 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone |

Biological Role of R Nnal N Oxide in Detoxification and Biotransformation

Conceptual Framework of N-Oxide Formation as a Detoxification Strategy

N-oxidation is a common metabolic reaction in which an oxygen atom is added to a nitrogen-containing compound. wikipedia.orgnih.gov This process is a fundamental Phase 1 detoxification mechanism for a wide variety of xenobiotics. wikipedia.orgturkjps.org The primary enzymes responsible for these reactions are cytochrome P450 (CYP450) monooxygenases and flavin-containing monooxygenases (FMOs). turkjps.org The introduction of the highly polar N-oxide functional group significantly increases the water solubility of the molecule. acs.orgnih.gov This increased polarity hinders the compound's ability to cross biological membranes and facilitates its elimination from the body, primarily through renal excretion. nih.govoup.comresearchgate.net

In the context of tobacco-specific nitrosamines, the potent carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) and its primary metabolite, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL), undergo pyridine (B92270) N-oxidation as a detoxification pathway. researchgate.netnih.gov This reaction leads to the formation of NNK-N-oxide and NNAL-N-oxide, respectively. researchgate.net Specifically for NNAL, the formation of NNAL-N-oxide, including the (R)-enantiomer, represents a crucial route for detoxification. oup.comresearchgate.net While FMOs are major contributors to xenobiotic N-oxidation, studies suggest that they are not significantly involved in the N-oxidation of NNK; instead, this detoxification pathway is catalyzed by cytochrome P450 enzymes. oup.com

Impact on the Biological Activity and Reactivity of Precursor Compounds

The conversion of (R)-NNAL to (R)-NNAL-N-oxide fundamentally alters its biological profile, shifting it from a potent carcinogen to a detoxified, excretable product. The precursor, NNAL, like NNK, is a lung carcinogen. nih.gov Its carcinogenicity is dependent on metabolic activation to reactive intermediates that can bind to DNA and cause mutations. researchgate.net

The formation of (R)-NNAL-N-oxide effectively neutralizes this threat. By adding a polar N-oxide group to the pyridine ring, the molecule becomes significantly less lipophilic. oup.comresearchgate.net This change reduces its ability to interact with and damage critical cellular macromolecules like DNA. Research on the analogous metabolite, NNK-N-oxide, has shown that it is significantly less tumorigenic than its precursor NNK, confirming that N-oxidation is an effective detoxification mechanism. mdpi.comnih.gov Therefore, the generation of (R)-NNAL-N-oxide from (R)-NNAL is a protective process that reduces the carcinogenic potential of the parent compound by converting it into a more chemically inert and water-soluble form poised for elimination. oup.comresearchgate.net

Comparative Analysis of (R)-NNAL-N-oxide as a Detoxification Product Versus Activated Metabolites

The metabolic fate of NNAL is determined by a balance between competing detoxification and bioactivation pathways. oup.com While N-oxidation leads to the formation of the harmless (R)-NNAL-N-oxide, an alternative route, α-hydroxylation, leads to highly reactive, carcinogenic metabolites. researchgate.netnih.gov

α-Hydroxylation occurs at the carbon atoms adjacent (alpha) to the nitrosamino group of NNAL. researchgate.net This process generates unstable intermediates that decompose into diazohydroxides, which are potent alkylating agents capable of forming DNA adducts. researchgate.netnih.gov These DNA adducts, if not repaired, can lead to mutations and initiate the process of carcinogenesis. Thus, α-hydroxylation is considered the primary metabolic activation pathway responsible for the cancer-causing effects of NNAL. researchgate.net

The balance between these two pathways can vary significantly depending on the tissue, species, and individual metabolic profile. oup.com For example, in isolated perfused rat lungs, detoxification pathways, including N-oxide formation, accounted for approximately 55% of metabolites, while bioactivation pathways accounted for about 30%. nih.gov However, in freshly isolated human lung cells, the balance often weighs more heavily towards activation. oup.com

| Characteristic | Detoxification Pathway (N-Oxidation) | Bioactivation Pathway (α-Hydroxylation) |

|---|---|---|

| End Product Example | (R)-NNAL-N-oxide | Hydroxybutyl diazohydroxides |

| Enzymes Involved | Cytochrome P450 (e.g., P450 3A4) oup.commdpi.com | Cytochrome P450 oup.com |

| Chemical Reactivity of Product | Low, chemically stable mdpi.comnih.gov | High, unstable, forms DNA adducts researchgate.net |

| Biological Effect | Detoxification, reduced carcinogenicity mdpi.comnih.gov | Metabolic activation, carcinogenesis researchgate.net |

| Physicochemical Properties | Increased polarity, water-soluble oup.comresearchgate.net | Generates reactive electrophiles researchgate.net |

| Ultimate Fate | Excretion in urine nih.gov | Covalent binding to DNA and proteins researchgate.net |

Influence on Excretion Kinetics and Elimination Pathways of Tobacco-Specific Nitrosamines

The formation of (R)-NNAL-N-oxide directly influences the elimination kinetics of tobacco-specific nitrosamines by creating a metabolite that is readily excreted from the body. oup.comresearchgate.net The enhanced polarity and water solubility of NNAL-N-oxide facilitate its rapid renal clearance and excretion in the urine. nih.govoup.com

Despite its effectiveness as a detoxification product, studies in humans have shown that pyridine N-oxidation is a relatively minor pathway for NNAL elimination compared to other routes, such as glucuronidation. mdpi.comnih.govnih.gov Urinary analysis of tobacco users has provided quantitative data on the excretion of NNAL-N-oxide. For instance, in smokers, levels of NNAL-N-oxide were found to be approximately 0.53 ± 0.36 pmol/mg creatinine, while in smokeless tobacco users, the levels were 0.41 ± 0.35 pmol/mg creatinine. nih.govnih.gov These amounts were reported to be less than 20% of the levels of NNAL-glucuronide (NNAL-Gluc), a major detoxification conjugate of NNAL, and about half the amount of free NNAL excreted. nih.gov This indicates that while N-oxide formation contributes to detoxification, glucuronidation is a more dominant elimination pathway for NNAL in humans. mdpi.comnih.gov

| Population | Mean Urinary Level (± SD) | Reference |

|---|---|---|

| Smokers | 0.53 ± 0.36 pmol/mg creatinine | nih.govnih.gov |

| Smokeless Tobacco Users | 0.41 ± 0.35 pmol/mg creatinine | nih.govnih.gov |

Advanced Analytical Methodologies for the Characterization and Quantification of R Nnal N Oxide

Chromatographic Separation Techniques for Resolution and Purity Assessment

Chromatographic techniques form the foundation of analytical strategies for NNAL metabolites, enabling their separation from interfering compounds prior to detection.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of NNAL and its derivatives, including NNAL-N-oxide. Various HPLC methods have been established to separate these compounds from complex mixtures like urine. For instance, radioflow HPLC has been used to quantify individual NNK metabolites, including NNAL-N-oxide, in rat urine. researchgate.net The presence of NNAL-N-oxide in the urine of smokers has been definitively confirmed using high-performance liquid chromatography coupled with electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS), demonstrating the technique's power to resolve and identify these metabolites in biological samples. nih.gov Furthermore, HPLC is not only used for analysis but also for the purification of synthesized N-oxide standards, a critical step for ensuring the accuracy of subsequent analytical work. nih.gov

Considerations for Enantiomeric Separation in Analytical Methods

The metabolic reduction of NNK produces 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL), a chiral compound existing as (R)- and (S)-enantiomers. oup.com These enantiomers exhibit different carcinogenic potentials and metabolic fates, making their individual quantification essential. nih.gov Consequently, the analytical methods must be capable of enantiomeric separation.

While specific methods for the direct chiral separation of (R)-NNAL-N-oxide are not extensively detailed, methods for its precursor, NNAL, are well-developed and the principles are directly applicable. Chiral HPLC is the predominant technique, often employing specialized columns. A method using a Lux 3u Amylose-2 column has been successfully developed to isolate enantiomerically pure (S)- and (R)-NNAL. nih.gov Similarly, LC-MS/MS methods using a chiral HPLC column have been used to separate and quantify NNAL stereoisomers. researchgate.net These separations rely on the differential interaction of the enantiomers with the chiral stationary phase, allowing them to be eluted at different times for individual quantification.

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) provides the high sensitivity and specificity required for detecting and quantifying trace levels of (R)-NNAL-N-oxide in biological samples.

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) for Trace Analysis

Electrospray ionization-tandem mass spectrometry (ESI-MS/MS) is a premier technique for analyzing NNAL metabolites. ESI is a 'soft ionization' method that generates ions from macromolecules with minimal fragmentation, which is advantageous for preserving the molecular ion. wikipedia.org When coupled with tandem mass spectrometry (MS/MS), it allows for highly selective and sensitive quantification through a process called multiple reaction monitoring (MRM) or selected reaction monitoring (SRM). In this process, a specific ion corresponding to the analyte (the precursor ion) is selected, fragmented, and a specific fragment ion (the product ion) is monitored. This high specificity minimizes interferences from the sample matrix.

The utility of this approach has been demonstrated in the analysis of related N-oxide compounds. For example, a highly specific and sensitive MS3 transition-based method was developed to quantify N'-nitrosonornicotine-1N-oxide (NNN-N-oxide) in the urine of smokers and smokeless tobacco users, achieving very low detection limits. nih.govacs.org The sensitivity of such methods is highlighted by the low limits of quantification achieved for NNAL and related compounds in various biological matrices.

Table 1: Examples of Quantitation Limits for NNAL and Related Compounds using LC-MS/MS This table is for illustrative purposes and includes related compounds to demonstrate method sensitivity.

| Analyte | Matrix | Method | Limit of Quantitation (LOQ) / Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| NNN-N-oxide | Human Urine | LC-MS/MS | Mean Level: 8.40 fmol/mL | acs.org |

| NNAL | Toenails | LC-ESI-MS/MS | LOD: 0.02 pg/mg | researchgate.net |

| Trimethylamine-N-oxide (TMAO) | Fish Oil | HILIC-ESI-MS/MS | LLOQ: 10 µg/kg | mdpi.com |

Application of Isotope-Labeled Internal Standards for Accurate Quantification

Accurate quantification in mass spectrometry, particularly for trace analysis in complex matrices, necessitates the use of stable isotope-labeled internal standards (SIL-IS). scispace.com These are analogues of the analyte where one or more atoms (e.g., H, C, N) have been replaced with a heavy isotope (e.g., ²H, ¹³C, ¹⁵N). lgcstandards.com A SIL-IS is chemically identical to the analyte and thus behaves identically during sample preparation, chromatography, and ionization. lgcstandards.com However, it has a different mass, allowing it to be distinguished from the analyte by the mass spectrometer. lgcstandards.com

By adding a known amount of the SIL-IS to the sample at the beginning of the analysis, any sample loss or variation in ionization efficiency can be corrected by measuring the ratio of the analyte signal to the SIL-IS signal. scispace.comnih.gov For the analysis of NNAL and its metabolites, deuterated standards such as [pyridine-D4]NNAL are commonly used. researchgate.net The synthesis and use of [pyridine-d4]NNN-N-oxide as an internal standard for quantifying NNN-N-oxide highlights the critical role of these standards in achieving accurate and reliable results. nih.gov

Other Spectroscopic Techniques for Structural Elucidation of N-Oxides

While HPLC and MS are primary tools for separation and quantification, other spectroscopic techniques are essential for the initial structural characterization and confirmation of N-oxides.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. The formation of an N-oxide group alters the electronic environment of nearby protons and carbons, leading to a predictable downfield shift in their respective ¹H and ¹³C NMR spectra compared to the parent amine. acs.org This provides clear evidence for the presence and location of the N-oxide functionality.

Infrared (IR) spectroscopy can also confirm the N-oxide structure. The N⁺–O⁻ bond exhibits characteristic vibration bands. acs.org Specifically, FT-IR spectroscopy has been used to identify N-O group vibrations in the fingerprint region, typically between 928 cm⁻¹ and 971 cm⁻¹, confirming the successful synthesis of alkaloid N-oxides. nih.gov Although these bands can be weak, their presence is a key indicator of N-oxidation. nih.gov

Challenges and Innovations in Bioanalytical Method Development for NNAL-N-oxides

The quantification and characterization of N-oxide metabolites in biological matrices present a unique set of analytical hurdles. These challenges are amplified for chiral compounds such as (R)-NNAL-N-oxide, a metabolite of the tobacco-specific nitrosamine (B1359907) NNK. Developing robust and reliable bioanalytical methods requires addressing issues of chemical stability, stereochemical complexity, and the need for high sensitivity to measure trace-level concentrations in complex biological samples.

A primary challenge in the analysis of N-oxide metabolites is their inherent instability. oup.com N-oxides can be prone to in-vitro and ex-vivo reduction back to their parent tertiary amine, in this case, NNAL. oup.com This reversion can artificially inflate the measured concentration of the parent compound and lead to an underestimation of the N-oxide metabolite, complicating the accurate assessment of metabolic pathways and exposure. This necessitates meticulous control over sample collection, preparation, and analysis conditions, such as maintaining neutral or near-neutral pH and avoiding excessive heat to preserve the integrity of the analyte. oup.com

The bioanalytical complexity is significantly increased by the stereochemistry of NNAL-N-oxide. The nitrogen atom in the N-oxide functional group is a chiral center, meaning that the oxidation of NNAL results in the formation of stereoisomers. oup.comresearchgate.net Specifically, the N-oxidation of (R)-NNAL creates two diastereomers: (R,R)-NNAL-N-oxide and (R,S)-NNAL-N-oxide. This stereochemical diversity demands advanced analytical techniques capable of separating and quantifying these specific forms, as they may have different metabolic fates and biological activities.

Innovations in analytical chemistry have been pivotal in overcoming these challenges. The development of chiral separation techniques, particularly using liquid chromatography (LC) and capillary electrophoresis (CE), has been crucial. oup.comnih.gov These methods often employ chiral selectors, such as various cyclodextrin (B1172386) derivatives, either in the mobile phase or immobilized on a chiral stationary phase (CSP) to achieve enantiomeric and diastereomeric resolution. oup.comresearchgate.netnih.gov For instance, studies on analogous chiral N-oxides have demonstrated that modified cyclodextrins like carboxymethyl-β-cyclodextrin and 2-hydroxypropyl-β-cyclodextrin can provide excellent selectivity for separating stereoisomers. oup.comresearchgate.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the cornerstone for the quantification of NNAL and its metabolites due to its exceptional sensitivity and selectivity. oup.comnih.gov For a compound like (R)-NNAL-N-oxide, LC-MS/MS allows for the detection of picomolar concentrations in complex matrices such as urine and plasma. nih.gov The use of stable isotope-labeled internal standards is a critical innovation that enhances method accuracy and precision by compensating for analyte losses during sample preparation and for matrix-induced variations in ionization efficiency. liverpool.ac.uk Furthermore, advancements like ultra-high performance liquid chromatography (UHPLC) can significantly reduce chromatographic run times, increasing sample throughput. nih.gov

The table below summarizes the primary challenges and the corresponding innovative analytical solutions in the bioanalytical method development for NNAL-N-oxides.

| Challenge | Description | Innovative Analytical Solution |

| Analyte Instability | NNAL-N-oxide can be reduced back to the parent compound (NNAL) during sample handling and analysis, leading to inaccurate quantification. oup.com | Control of pH (neutral conditions), avoidance of high temperatures, and use of antioxidants during sample processing. oup.com |

| Stereochemical Complexity | The N-oxide group introduces a new chiral center, resulting in multiple diastereomers for each NNAL enantiomer (e.g., (R,R)- and (R,S)-NNAL-N-oxide). oup.comresearchgate.net | Chiral chromatography (HPLC, UHPLC) with chiral stationary phases or chiral mobile phase additives (e.g., cyclodextrins) to resolve stereoisomers. oup.comnih.gov |

| Low Endogenous Concentrations | Concentrations in biological fluids, especially from passive smoke exposure, can be extremely low, requiring highly sensitive detection methods. nih.gov | High-sensitivity tandem mass spectrometry (MS/MS) for selective and trace-level detection. nih.gov |

| Matrix Effects | Co-eluting endogenous components in biological matrices (e.g., plasma, urine) can interfere with analyte ionization, affecting quantification accuracy. | Use of stable isotope-labeled internal standards to normalize for matrix effects; efficient sample preparation techniques (e.g., SPE, LLE). liverpool.ac.ukacs.org |

The development of these advanced methodologies is essential for accurately profiling the metabolism of tobacco-specific nitrosamines and understanding the role of specific metabolites like (R)-NNAL-N-oxide in tobacco-related diseases.

Experimental Models and Research Paradigms in R Nnal N Oxide Studies

In Vitro Systems for Investigating Metabolic Transformations

In vitro systems are fundamental for dissecting the specific biochemical reactions involved in the metabolism of (R)-NNAL. These controlled environments allow researchers to investigate enzyme kinetics, identify specific catalyzing enzymes, and explore cellular mechanisms without the complexities of a whole organism.

Liver and Lung Microsomal Preparations for Enzyme Kinetics

Microsomes, which are vesicles of endoplasmic reticulum membranes, contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) oxidases. Preparations from liver and lung tissues are standard tools for studying the oxidative metabolism of xenobiotics, including the conversion of NNAL to NNAL-N-oxide.

In contrast, microsomal studies using rodent tissues show stereoselective differences. In rat lung microsomes, (S)-NNAL was found to be more rapidly metabolized than (R)-NNAL across all oxidative pathways, including pyridine-N-oxidation. oup.comoup.com Similarly, in A/J mouse lung microsomes, the rates of pyridine-N-oxidation were greater with (S)-NNAL as the substrate compared to (R)-NNAL. oup.com However, in rat liver microsomes, the rates of pyridine-N-oxidation were similar for both enantiomers. oup.com These findings highlight significant species and organ-specific differences in the metabolic handling of NNAL enantiomers.

| Microsomal Source | Substrate | Finding | Reference |

|---|---|---|---|

| Human Liver | (R)-NNAL vs. (S)-NNAL | No significant difference in rates of pyridine-N-oxidation or other oxidative pathways. Reoxidation to NNK is the dominant pathway. | nih.govoup.com |

| Rat Lung | (R)-NNAL vs. (S)-NNAL | (S)-NNAL is more rapidly metabolized by all oxidative pathways, including pyridine-N-oxidation. | oup.comoup.com |

| A/J Mouse Lung | (R)-NNAL vs. (S)-NNAL | Rates of pyridine-N-oxidation are greater for (S)-NNAL. | oup.com |

| Rat Liver | (R)-NNAL vs. (S)-NNAL | Rates of pyridine-N-oxidation are similar for both enantiomers. | oup.com |

Recombinant Enzyme Systems and Overexpression Cell Lines

Specifically, human CYP3A4 has been suggested to be associated with the formation of the N-oxides of both NNK and NNAL in the human liver. mdpi.com Furthermore, human CYP2A13, an enzyme primarily found in the respiratory tract, has been shown to catalyze the conversion of racemic NNAL to NNAL-N-oxide. nih.gov The use of cell lines overexpressing specific enzymes, such as HEK293 cells, is also a critical tool. For instance, to identify enzymes responsible for forming (R)-NNAL from NNK, various reductase enzymes were overexpressed in HEK293 cells, leading to the identification of HSD17β12 as the major microsomal enzyme for this reaction in the human lung. nih.gov Similar approaches can be applied to pinpoint the precise P450 isoforms that convert (R)-NNAL to (R)-NNAL-N-oxide.

Isolated Cell Culture Models for Mechanistic Investigations

Isolated cell culture models, including primary cells and immortalized cell lines, offer a platform to study metabolic pathways within an intact cellular environment. While direct studies focusing exclusively on (R)-NNAL-N-oxide formation in cell cultures are not extensively detailed in the literature, the paradigm is well-established in nitrosamine (B1359907) research. For example, cultured human tissues such as buccal mucosa, trachea, and lung have been used to investigate the metabolism of related tobacco-specific nitrosamines. nih.gov

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly used because they more accurately mimic the in vivo microenvironment, including cell-cell interactions and physiological gradients of oxygen and nutrients. nih.govphysiology.org These advanced models, including "lung-on-chip" microfluidic devices, provide powerful platforms for studying the metabolism of respiratory toxins and could be applied to investigate the mechanistic details of (R)-NNAL metabolism and N-oxide formation in a more physiologically relevant context. physiology.org

In Vivo Animal Models for Comprehensive Metabolic and Distribution Studies

While in vitro models are excellent for mechanistic studies, in vivo animal models are indispensable for understanding the complete picture of a compound's absorption, distribution, metabolism, and excretion (ADME).

Rodent Models (e.g., Mouse and Rat Strains) for Comparative Metabolism

Rodent models, particularly F344 rats and A/J mice, are extensively used in the study of tobacco-specific nitrosamines. mdpi.comd-nb.info These studies allow for a comprehensive analysis of urinary and biliary metabolites, as well as tissue distribution, following administration of a compound.

Isolated Perfused Organ Systems for Organ-Specific Metabolic Assessment

Isolated perfused organ systems, such as the isolated perfused rat lung (IPRL), bridge the gap between in vitro and in vivo studies. frontiersin.orgharvardapparatus.com This ex vivo technique allows researchers to study the metabolism of a compound in an intact organ, preserving its architecture and physiological functions, without interference from other organs like the liver. aacrjournals.orgnih.gov

A study using the IPRL system directly compared the pulmonary metabolism of (S)-NNAL and (R)-NNAL. aacrjournals.org The results showed that for both enantiomers, NNAL-N-oxide was the major metabolite found in the perfusate, accounting for approximately 40% of the final radioactivity. aacrjournals.org NNAL-N-oxide was also the predominant metabolite within the lung tissue itself, representing about 70-80% of the radioactivity. aacrjournals.org Interestingly, this study found no significant difference in the metabolic profiles or pharmacokinetic parameters between (S)-NNAL and (R)-NNAL in the isolated lung, which contradicts findings from in vitro lung microsome studies and in vivo whole-animal studies. aacrjournals.org This suggests that diffusional barriers within the intact lung or the influence of hepatic metabolism in vivo may account for the discrepancies. aacrjournals.org

| Substrate | Compartment | Major Metabolite | Approximate % of Radioactivity | Reference |

|---|---|---|---|---|

| (R)-NNAL | Perfusate | NNAL-N-oxide | ~40% | aacrjournals.org |

| Lung Tissue | NNAL-N-oxide | ~70-80% | aacrjournals.org | |

| (S)-NNAL | Perfusate | NNAL-N-oxide | ~40% | aacrjournals.org |

| Lung Tissue | NNAL-N-oxide | ~70-80% | aacrjournals.org |

Strategies for Modulating N-Oxidation Pathways in Experimental Systems

The study of (R)-NNAL-N-oxide formation, a key detoxification metabolite of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), relies on experimental models that allow for the manipulation of metabolic pathways. The N-oxidation of NNK and its primary metabolite, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL), is primarily catalyzed by Cytochrome P450 (P450) and Flavin-containing Monooxygenase (FMO) enzymes. psu.eduhyphadiscovery.com Researchers employ various strategies to modulate these enzymatic pathways to understand their contribution to the production of N-oxides like (R)-NNAL-N-oxide. These strategies primarily involve the use of chemical agents to inhibit or induce enzyme activity and the genetic modification of the enzymes themselves.

Application of Enzyme Inhibitors and Inducers

A primary strategy to investigate the roles of specific enzymes in the N-oxidation of NNK and NNAL involves the use of chemical inhibitors and inducers in in vitro systems, such as human lung microsomes. psu.edu These compounds can either selectively target a specific enzyme or non-selectively affect a broad range of enzymes, helping to elucidate the contributions of different enzyme families.

Non-selective and Selective P450 Inhibitors: Studies have demonstrated that the N-oxidation of NNK is an enzymatic process dependent on NADPH and can be significantly reduced by general P450 inhibitors. psu.edunih.gov For instance, in human lung microsomes, carbon monoxide (CO) was shown to decrease total N-oxidation (the sum of NNK-N-oxide and NNAL-N-oxide) by 13% to 96%. psu.edu Broad-spectrum P450 inhibitors such as 1-aminobenzotriazole (B112013) (ABT) and proadifen (B1678237) hydrochloride (SKF-525A) have also been shown to effectively inhibit this pathway. psu.edunih.gov In microsomes from some patients, ABT at a concentration of 1.0 mM inhibited total N-oxidation by 7.3% to 73%. psu.edu

Selective chemical inhibitors and inhibitory antibodies are used to parse the contributions of specific P450 enzymes. psu.eduoup.com For example, antibodies against CYP2A6, CYP2A13, and CYP2B6 have been used to suggest their involvement in NNK metabolism. psu.edunih.gov In rat lung microsomes, antibodies against P450s 1A2, 2A1, and 2B1 were found to inhibit the formation of NNK metabolites. oup.com

Modulation by Other Compounds: Other compounds present in tobacco smoke can also act as modulators. In vitro studies show that nicotine (B1678760) and its primary metabolite, cotinine (B1669453), can influence NNK metabolism. While nicotine marginally increased N-oxidation, cotinine was found to significantly reduce the detoxification of NNK and NNAL through this pathway. researchgate.net Phenethyl isothiocyanate (PEITC), a compound found in cruciferous vegetables, also reduced N-oxidation of NNK and NNAL. researchgate.net

The table below summarizes the effects of various inhibitors on the N-oxidation of NNK in experimental models.

| Inhibitor/Modulator | Enzyme(s) Targeted | Experimental System | Observed Effect on N-Oxidation | Reference(s) |

| Carbon Monoxide (CO) | General P450s | Human Lung Microsomes | 13% to 96% inhibition | psu.edu |

| 1-Aminobenzotriazole (ABT) | General P450s | Human Lung Microsomes | 7.3% to 73% inhibition | psu.edu |

| Proadifen (SKF-525A) | General P450s | Human Lung Microsomes | 36% to 88% inhibition | psu.edu |

| Anti-CYP2B6 Antibody | CYP2B6 | Human Lung Microsomes | Variable inhibition | psu.edu |

| Cotinine | Not specified | Hamster Tissue Sections | Significant reduction | researchgate.net |

| PEITC | Not specified | Hamster Tissue Sections | Reduction | researchgate.net |

This table is interactive. Click on the headers to sort the data.

These inhibition studies are critical for identifying the key enzymes responsible for the detoxification of NNK and NNAL via N-oxidation, providing a foundation for understanding how this pathway can be influenced.

Genetic Manipulation of Metabolizing Enzymes

Advancements in molecular biology have enabled the use of genetic manipulation to provide more definitive evidence of the role of specific enzymes in (R)-NNAL-N-oxide formation. These approaches include the use of transgenic animal models and the study of human genetic polymorphisms.

Transgenic Animal Models: A significant research paradigm is the development of transgenic mice that express human metabolizing enzymes. For example, a transgenic mouse model expressing human CYP2A13—an enzyme found predominantly in the human respiratory tract and known to efficiently metabolize NNK—has been created. researchgate.net Studies using these CYP2A13-TG/Null mice allow researchers to investigate the specific contribution of this human enzyme to NNK metabolism in a complex in vivo system. researchgate.net While these studies have often focused on the metabolic activation pathways of NNK, they also provide valuable models for detoxification studies. For instance, researchers confirmed that the systemic clearance of NNK and its metabolite NNAL was not different between the CYP2A13 transgenic mice and null mice, allowing for specific assessment of the enzyme's role in target tissues. researchgate.net

Genetic Polymorphisms: The study of naturally occurring genetic polymorphisms in metabolizing enzymes within the human population offers another avenue for research. Enzymes from both the P450 and FMO families exhibit genetic variations that can lead to altered enzyme activity. aacrjournals.orgpsu.edu For example, several common variants of FMO enzymes are associated with altered activity against nicotine, a structurally similar compound to NNK, affecting its N-oxidation. aacrjournals.orgnih.gov Specifically, variants in FMO1 and FMO3 have been shown to decrease N-oxidation activity. aacrjournals.org Research has indicated that when the primary metabolic pathway for nicotine via CYP2A6 is deficient, the N-oxidation pathway mediated by FMOs becomes more prominent. aacrjournals.orgnih.gov This suggests that individuals with certain genetic profiles may rely more heavily on N-oxidation for metabolizing such compounds. Studying the relationship between these polymorphisms and the levels of urinary metabolites like NNAL-N-oxide can help clarify the roles of FMOs and specific P450s in NNAL detoxification in humans. mdpi.comnih.gov

These genetic approaches, by isolating the function of a single enzyme or by observing the real-world effects of its variation, are invaluable for confirming the findings of inhibitor studies and for understanding interindividual differences in the capacity to detoxify tobacco-specific nitrosamines.

Biomarker Applications and Translational Research of R Nnal N Oxide

Development and Validation of (R)-NNAL-N-oxide as a Biomarker of Tobacco Exposure

The development of a compound as a reliable biomarker requires demonstrating its specificity to the exposure of interest and the ability to detect and quantify it in biological matrices. NNAL-N-oxide is formed through the metabolic N-oxidation of NNAL, a process that occurs in vivo after exposure to the tobacco-specific carcinogen NNK. nih.gov This metabolic link makes NNAL-N-oxide highly specific to tobacco exposure.

Crucially, studies have successfully detected NNAL-N-oxide in the urine of tobacco users. In one study, while the corresponding N-oxide of the parent compound, NNK-N-oxide, was not found in smokers' urine, NNAL-N-oxide was present. This research quantified urinary NNAL-N-oxide in both smokers and users of smokeless tobacco, providing foundational evidence for its use as a biomarker of exposure. mdpi.com

The table below presents the urinary levels of NNAL-N-oxide found in tobacco users from the aforementioned study.

| Population | Mean NNAL-N-oxide Level (pmol/mg creatinine) | Standard Deviation |

| Smokers | 0.53 | 0.36 |

| Smokeless Tobacco Users | 0.41 | 0.35 |

| Data sourced from a study on pyridine-N-oxide metabolites in human urine. mdpi.com |

While NNAL-N-oxide has been identified and quantified, the literature does not extensively detail validation studies specifically for the (R)-enantiomer of NNAL-N-oxide. The focus of many biomarker studies has been on "total NNAL," which is the sum of free NNAL and its glucuronide conjugates (NNAL-Gluc). aacrjournals.orgnih.gov Total NNAL is an established and widely used biomarker for assessing NNK uptake due to its specificity and long half-life of 10-45 days. nih.govmdpi.com The development of stereospecific analytical methods has allowed researchers to distinguish between (R)-NNAL and (S)-NNAL and their respective metabolites, which is critical for understanding individual differences in carcinogen metabolism. nih.gov However, further research is needed to fully validate (R)-NNAL-N-oxide as a standalone biomarker, including establishing its dose-response relationship, and defining its sensitivity and specificity for different levels of tobacco exposure.

Correlation Studies with Other Established Tobacco Exposure Biomarkers

A key step in validating a new biomarker is to compare its levels with established biomarkers in the same population. For tobacco exposure, the most common biomarkers are cotinine (B1669453) (a metabolite of nicotine) and total NNAL. Cotinine provides a measure of recent nicotine (B1678760) intake, while total NNAL reflects exposure to the carcinogen NNK over a longer period. nih.govcanada.ca

Currently, specific studies correlating the levels of (R)-NNAL-N-oxide with other biomarkers like cotinine or total NNAL are not widely available in the published literature. Research has generally focused on the relationship between total NNAL and other markers. For instance, total NNAL levels have been shown to correlate well with other tobacco-specific markers. nih.gov

The ratio of different metabolites can also provide valuable information. For example, the ratio of NNAL glucuronides to free NNAL has been proposed as a marker for an individual's NNK detoxification capacity. nih.gov A similar investigation into the ratio of (R)-NNAL-N-oxide to its parent compound, (R)-NNAL, or to other biomarkers could potentially offer insights into the activity of the N-oxidation detoxification pathway. However, dedicated studies are required to establish these correlations and their significance.

Considerations for Inter-Individual Variability in (R)-NNAL-N-oxide Levels

The levels of tobacco smoke metabolites can vary significantly among individuals, even with similar exposure levels. nih.govphysiology.org This inter-individual variability is a critical consideration when using a compound as a biomarker and is often attributed to genetic and environmental factors that influence metabolic pathways. nih.govnii.ac.jp

The metabolism of NNK and NNAL is highly variable among individuals, partly due to genetic polymorphisms in the enzymes responsible for their transformation. nih.govnih.gov Key enzyme families involved include Cytochrome P450 (CYP) enzymes, which are involved in the metabolic activation of NNK, and UDP-glucuronosyltransferases (UGTs), which play a major role in the detoxification of NNAL via glucuronidation. mdpi.comnih.gov

Specifically, the detoxification of NNAL enantiomers is stereoselective. Studies have shown that (R)-NNAL is more readily glucuronidated than (S)-NNAL. nih.govoup.com This process is significantly influenced by the activity of specific UGT enzymes, such as UGT2B17. nih.gov Genetic variations that alter the function of these enzymes can lead to substantial differences in the rate at which (R)-NNAL is detoxified and excreted. nih.gov

The formation of NNAL-N-oxide is also an enzymatic process. researchgate.netnih.gov While the specific enzymes responsible for the N-oxidation of NNAL are less characterized than those for glucuronidation, it is highly probable that their activity also varies between individuals due to genetic polymorphisms. Therefore, the levels of (R)-NNAL-N-oxide are expected to show considerable inter-individual variability, reflecting differences in metabolic capacity. Understanding this variability is essential for accurately interpreting biomarker data and assessing an individual's risk profile related to tobacco exposure.

Emerging Research Directions and Future Perspectives on R Nnal N Oxide

Deeper Elucidation of Uncharacterized Enzymes and Genetic Polymorphisms Influencing N-Oxidation

A significant gap in the understanding of NNK metabolism is the precise enzymatic machinery responsible for the N-oxidation of its metabolite, NNAL. The formation of NNAL-N-oxide is considered a detoxification pathway, yet the enzymes catalyzing this reaction in humans remain largely uncharacterized. mdpi.com Evidence suggests a potential role for Cytochrome P450 3A4 (CYP3A4) in the human liver, but comprehensive identification and characterization are still required. mdpi.comiarc.fr Future research must prioritize the identification of these enzymes to fully comprehend the detoxification capacity in different individuals and tissues.

In contrast, the enzymes responsible for the upstream formation of (R)-NNAL from NNK are better understood. The stereospecific reduction of NNK is catalyzed by several enzymes, with 11β-hydroxysteroid dehydrogenase type 1 (HSD11B1) and hydroxysteroid 17-beta dehydrogenase 12 (HSD17β12) being key in the formation of the (R)-enantiomer, particularly in the lung. nih.govnih.gov Research has shown that genetic polymorphisms in the genes encoding these enzymes can significantly impact the metabolic phenotype. For instance, single nucleotide polymorphisms (SNPs) in the HSD11B1 gene have been associated with altered levels of total NNAL in smokers. nih.gov This highlights the critical role of genetic variability in influencing metabolic pathways.

The study of genetic polymorphisms offers a powerful tool for understanding inter-individual differences in carcinogen metabolism. nih.govresearchgate.net Elucidating the genetic variants that affect the expression and activity of the yet-to-be-identified N-oxidizing enzymes is a crucial future direction. This knowledge will be instrumental in identifying individuals with a potentially lower capacity to detoxify NNAL, which may influence their susceptibility to the carcinogenic effects of tobacco exposure.

| Enzyme Family | Specific Enzyme | Function | Known Genetic Polymorphisms of Interest | Impact of Polymorphism |

| Hydroxysteroid (11-beta) Dehydrogenase | HSD11B1 | Converts NNK to (R)-NNAL. nih.gov | rs2235543, rs3753519 | Associated with decreasing total NNAL levels. nih.gov |

| Hydroxysteroid (17-beta) Dehydrogenase | HSD17β12 | Exhibits high activity in forming (>95%) (R)-NNAL in human lung microsomes. nih.gov | To be determined | Variants may affect (R)-NNAL formation and subsequent N-oxidation. |

| Cytochrome P450 | CYP3A4 | Suggested to be associated with the formation of NNAL-N-oxide in the human liver. mdpi.com | Extensive polymorphisms known (e.g., CYP3A4*22) | Variants could alter the rate of NNAL detoxification via N-oxidation. |

| Flavin-containing Monooxygenase (FMO) | FMO family (e.g., FMO1, FMO3) | Involved in the N-oxidation of other xenobiotics like nicotine (B1678760). nih.govaacrjournals.org | Polymorphisms are known to alter nicotine metabolism. aacrjournals.org | Potential role in NNAL N-oxidation requires investigation. |

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in N-Oxide Research

The advent of "omics" technologies provides unprecedented opportunities to investigate the complex biological systems involved in the metabolism of compounds like (R)-NNAL-N-oxide. These high-throughput methods can offer a holistic view of the metabolic and cellular responses to tobacco carcinogens. researchgate.netmdpi.com

Metabolomics , the comprehensive analysis of metabolites in a biological system, is a powerful tool for this research. ijpmbs.com Untargeted metabolomics can be employed to discover novel metabolites and pathways related to NNAL metabolism, while targeted approaches can precisely quantify known metabolites like (R)-NNAL-N-oxide in biological fluids. ijpmbs.comnih.gov For example, metabolomics studies have successfully identified and quantified NNAL-N-glucuronide in smokers' urine, demonstrating the technology's utility in tracking specific detoxification products. tobaccoinduceddiseases.org Applying these methods could reveal how factors like diet, co-exposures, or genetic makeup influence the complete metabolic profile of NNAL, including its N-oxidation.

Proteomics , the large-scale study of proteins, can directly address the challenge of identifying the uncharacterized enzymes involved in N-oxidation. nstda.or.thncc.go.jp By comparing the protein expression profiles of tissues or cells with high versus low N-oxidation activity, researchers can pinpoint candidate enzymes. nstda.or.th Quantitative proteomics techniques, such as SWATH-MS, could then be used to determine how the expression of these enzymes changes in response to tobacco exposure or in individuals with different genetic backgrounds. nstda.or.thnorthwestern.edu This approach could accelerate the identification and functional validation of the proteins responsible for producing (R)-NNAL-N-oxide.

| Omics Technology | Application in (R)-NNAL-N-oxide Research | Potential Insights |

| Metabolomics (Untargeted) | Global profiling of metabolites in urine, plasma, or tissues of individuals exposed to tobacco. nih.gov | Identification of novel metabolites of NNAL; understanding of broader metabolic perturbations. |

| Metabolomics (Targeted) | Precise quantification of (R)-NNAL-N-oxide and other known NNAL metabolites. acs.org | Accurate assessment of detoxification pathway efficiency; correlation with exposure levels and genetic polymorphisms. |

| Proteomics (Expression) | Comparative analysis of protein expression in tissues with high vs. low N-oxidation activity. nstda.or.th | Identification of candidate enzymes responsible for (R)-NNAL-N-oxide formation. |

| Proteomics (Quantitative) | Quantifying levels of metabolic enzymes (e.g., CYPs, HSDs) in different populations or under various exposure conditions. idearesourceproteomics.org | Linking enzyme abundance to metabolic phenotypes and genetic variants. |

Advanced Computational Modeling and Simulation for Predictive Metabolism and Fate

Computational modeling is emerging as an indispensable tool for predicting the metabolic fate of xenobiotics and assessing their potential health risks. fda.govbiorxiv.org For nitrosamines, these in silico approaches offer a rapid and cost-effective means to screen compounds and prioritize them for further toxicological testing. fda.govacs.org

Future research on (R)-NNAL-N-oxide can leverage several types of computational models. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the likelihood of N-oxidation based on molecular structure. fda.govacs.org By training these models on existing data for other N-oxide compounds, it may be possible to identify the key structural features that favor the N-oxidation of NNAL. chemrxiv.org

Furthermore, physiologically based pharmacokinetic (PBPK) modeling can simulate the absorption, distribution, metabolism, and excretion (ADME) of NNAL and its metabolites, including (R)-NNAL-N-oxide. These models integrate physiological parameters with biochemical data to predict the concentration of a compound over time in various organs. nih.gov A validated PBPK model could predict how factors like genetic polymorphisms in metabolic enzymes or co-exposure to other substances might alter the balance between toxic activation pathways and detoxification pathways like N-oxidation. nih.gov Such models are invaluable for extrapolating from in vitro data to in vivo human scenarios and for understanding population variability. frontiersin.orgfrontiersin.org

| Modeling Approach | Description | Application to (R)-NNAL-N-oxide |

| Quantitative Structure-Activity Relationship (QSAR) | Statistical models that relate molecular structure to chemical or biological activity. fda.gov | Predict the potential for N-oxidation of NNAL and related compounds; identify structural determinants of detoxification. chemrxiv.org |

| Metabolic Pathway Modeling | Dynamic models of biochemical networks that simulate metabolic fluxes and responses to perturbations. biorxiv.orgnih.gov | Simulate the competition between NNAL's activation and detoxification pathways, including N-oxidation. |

| Physiologically Based Pharmacokinetic (PBPK) Modeling | Compartmental models that simulate the ADME of a chemical in the body based on physiological and biochemical data. nih.gov | Predict tissue-specific concentrations of (R)-NNAL-N-oxide; assess the impact of genetic variability and co-exposures on its formation and clearance. |

Exploration of (R)-NNAL-N-oxide in the Context of Multi-Exposure Scenarios

Humans are never exposed to single chemicals in isolation. Tobacco smoke itself is a complex mixture of thousands of compounds, and individuals are simultaneously exposed to a host of other agents from diet, medication, and the environment. nih.govracgp.org.au Understanding the metabolism of (R)-NNAL-N-oxide in these realistic multi-exposure scenarios is a critical frontier for research.

Co-exposure to other substances can significantly alter metabolic outcomes through mechanisms like enzyme induction or competitive inhibition. fda.gov For instance, if CYP3A4 is indeed a key enzyme in NNAL N-oxidation, then co-administration of drugs that are potent CYP3A4 inhibitors (e.g., certain antifungals) or inducers (e.g., some anticonvulsants) could dramatically alter the formation of (R)-NNAL-N-oxide. This could shift the metabolic balance towards other, potentially more harmful, pathways.

Environmental pollutants are another important consideration. Exposure to nitrogen oxides (NOx) and carbon monoxide (CO) from sources like indoor gas appliances or vehicle exhaust is common. www.qld.gov.auepa.gov These pollutants can cause systemic stress and inflammation, which may, in turn, modulate the expression and activity of metabolic enzymes. mdpi.comarcjournals.org Future studies should employ study designs that incorporate these co-exposures to assess their net effect on the detoxification of tobacco-specific nitrosamines. Investigating these interactions is essential for developing public health guidelines that are relevant to real-world exposure conditions.

| Co-exposure Agent/Scenario | Source Example | Potential Mechanism of Interaction | Hypothesized Effect on (R)-NNAL-N-oxide |

| Other Tobacco Smoke Constituents | Polycyclic aromatic hydrocarbons (PAHs), Carbon Monoxide (CO) | Induction or inhibition of shared metabolic enzymes (e.g., CYPs). fda.govmdpi.com | Altered balance between NNAL activation and detoxification pathways. |

| Pharmaceuticals | CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampicin) | Competitive inhibition or increased expression of N-oxidizing enzymes. | Decreased or increased formation of (R)-NNAL-N-oxide, respectively. |

| Dietary Components | Grapefruit juice (CYP3A4 inhibitor), cruciferous vegetables (enzyme inducers) | Modulation of metabolic enzyme activity. | Altered rate of NNAL detoxification. |

| Environmental Pollutants | Nitrogen Oxides (NOx), Particulate Matter (PM) from air pollution. www.qld.gov.au | Induction of oxidative stress and inflammatory responses that can alter enzyme expression. mdpi.com | Indirect modulation of NNAL metabolism, potentially affecting N-oxidation efficiency. |

Q & A

Basic: What methodologies are recommended for detecting and quantifying (R)-NNAL-N-oxide in biological samples?

Answer: (R)-NNAL-N-oxide can be detected using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI). Key steps include:

- Chromatographic separation : Optimize retention times to resolve (R)-NNAL-N-oxide from isobaric metabolites like hydroxylated NNAL derivatives .

- Fragmentation patterns : Use high-energy collision-induced dissociation (HCD) to generate diagnostic fragments (e.g., m/z 161.10735 and 179.1179) for specificity .

- Validation : Include stable isotope-labeled internal standards (e.g., d4-NNAL-N-oxide) to correct for matrix effects and ionization variability .

Advanced: How can dimerization artifacts during ESI-MS analysis of (R)-NNAL-N-oxide be mitigated?

Answer: Dimerization with endogenous compounds (e.g., methyl guanosine) occurs at high concentrations. Strategies include:

- Sample dilution : Dilute urine or tissue extracts 1000-fold to reduce clustering artifacts .

- Alternative ionization sources : Test matrix-assisted laser desorption/ionization (MALDI) to minimize solvent interactions.

- Dynamic exclusion : Use MS/MS spectral libraries to differentiate dimer peaks from authentic metabolites .

Basic: What metabolic pathways involve (R)-NNAL-N-oxide, and how is its role in detoxification validated?

Answer: (R)-NNAL-N-oxide is a detoxification product of the tobacco-specific nitrosamine NNK. Key validation approaches:

- Radiolabeled tracers : Track urinary excretion of N-oxide metabolites in rodent models, accounting for ~24% of total NNK metabolites .

- Enzyme inhibition : Use cytochrome P450 inhibitors to confirm non-enzymatic oxidation pathways .

Advanced: How should researchers address discrepancies in reported (R)-NNAL-N-oxide concentrations across studies?

Answer: Discrepancies arise from analytical variability (e.g., perfusion models vs. urine assays) and biological factors (e.g., species-specific metabolism). Mitigation strategies:

- Cross-model validation : Compare isolated perfused lung (low N-oxide levels, ~0.1 pmol/mg protein ) vs. urinary excretion data (higher abundance ).

- Standardized protocols : Harmonize extraction methods and quantification thresholds (e.g., limit of detection ≤0.01 pmol/mg) .

Advanced: What experimental approaches differentiate (R)-NNAL-N-oxide from isobaric hydroxylated NNAL metabolites?

Answer:

- MS/MS fragmentation : Hydroxylated NNAL derivatives (e.g., γ-OH NNAL) lack the m/z 161.10735 fragment and instead show m/z 135.0678 .

- Synthetic standards : Co-inject authenticated β-OH NNAL or γ-OH NNAL to confirm retention time differences .

- Deuterium labeling : Use d4-NNK to rule out pyridine ring hydroxylation artifacts .

Basic: What factors influence the formation of (R)-NNAL-N-oxide in vivo?

Answer: Key factors include:

- Dose-dependent metabolism : At low NNK doses, α-hydroxylation (activation) dominates, while N-oxide formation increases with higher doses .

- Co-exposures : Cigarette smoke reduces α-hydroxylation by 15–42%, shifting metabolism toward (R)-NNAL-N-oxide .

Advanced: How do in vitro models recapitulate in vivo (R)-NNAL-N-oxide metabolic dynamics?

Answer: In vitro systems often underestimate N-oxide formation due to:

- Lack of systemic circulation : Isolated perfused lungs show limited (R)-NNAL-N-oxide synthesis compared to whole-animal models .

- Oxidative stress modulation : Incorporate co-cultures with Kupffer cells or antioxidants to mimic in vivo redox conditions .

Basic: What sample preparation techniques minimize interference during (R)-NNAL-N-oxide analysis?

Answer:

- Solid-phase extraction (SPE) : Use mixed-mode cartridges (e.g., C18/SCX) to isolate N-oxides from hydrophilic interferents .

- Protein precipitation : Acetonitrile/methanol (70:30) effectively removes albumin without degrading (R)-NNAL-N-oxide .

Advanced: How can stable isotope labeling improve quantification of low-abundance (R)-NNAL-N-oxide?

Answer:

- Isotope dilution assays : Spike samples with d4-NNAL-N-oxide to correct for ion suppression/enhancement .

- Metabolic flux analysis : Administer d4-NNK to track N-oxide formation kinetics in real-time .

Advanced: What experimental designs elucidate metabolic shifts in (R)-NNAL-N-oxide under co-exposure conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。